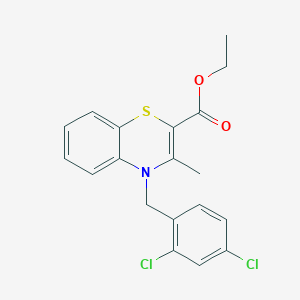

ethyl 4-(2,4-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound ethyl 4-(2,4-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate is a derivative of benzothiazine, which is a heterocyclic compound containing nitrogen and sulfur atoms within a fused benzene and thiazine ring structure. This class of compounds is known for its potential pharmacological activities, including analgesic and anti-inflammatory properties.

Synthesis Analysis

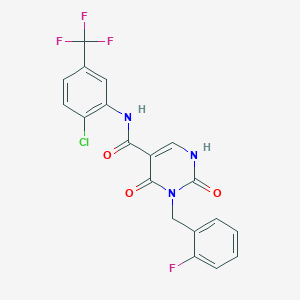

The synthesis of benzothiazine derivatives often involves the alkylation of a sodium salt precursor with an alkyl halide in a solvent such as dimethyl sulfoxide (DMSO). For example, the alkylation of methyl 4-hydroxy-1-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate with ethyl iodide in DMSO leads to a mixture of 3-ethyl- and 4-ethoxy-substituted derivatives . Similarly, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates involves a cyclocondensation reaction under ultrasound irradiation, which significantly reduces reaction times . These methods highlight the diverse synthetic routes available for creating benzothiazine derivatives.

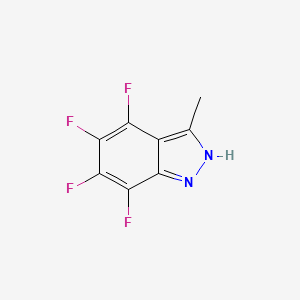

Molecular Structure Analysis

The molecular and crystal structures of benzothiazine derivatives can be determined using X-ray diffraction analysis. For instance, ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate has been found to exist in monoclinic and orthorhombic polymorphic forms, with their structures confirmed by X-ray analysis . The molecular geometry can also be optimized using density functional theory (DFT) methods, as demonstrated in the study of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate .

Chemical Reactions Analysis

Benzothiazine derivatives can undergo various chemical reactions, including condensation with hydrazines to form pyrazoles or reaction with nucleophilic reagents to yield polyazanaphthalenes . The reactivity of these compounds is influenced by their electronic structure, which can be studied using quantum chemical calculations and spectroscopic methods .

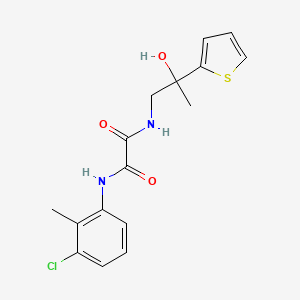

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives can be characterized using spectroscopic techniques such as FTIR and NMR. Vibrational spectral analysis provides insights into the presence of intermolecular hydrogen bonding, which affects the compound's physical properties . Theoretical calculations can predict thermodynamic properties, electronic transitions, and bonding characteristics . Additionally, the biological activity of these compounds, such as analgesic and anti-inflammatory effects, can be evaluated through pharmacological testing .

Mecanismo De Acción

Target of Action

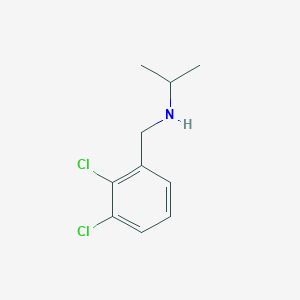

It shares structural similarities with 2,4-dichlorobenzyl alcohol , a known antiseptic. Antiseptics like 2,4-dichlorobenzyl alcohol are known to target a broad spectrum of bacteria and viruses associated with mouth and throat infections .

Mode of Action

The antiseptic mechanism of action of similar compounds, such as 2,4-dichlorobenzyl alcohol, is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins . This interaction disrupts the normal function of the target organisms, leading to their inactivation.

Pharmacokinetics

Similar compounds like 2,4-dichlorobenzyl alcohol are used in over-the-counter products for symptomatic relief of acute sore throat and postoperative sore throat , suggesting that they are well-absorbed and distributed in the body.

Result of Action

The result of the compound’s action would likely be the inactivation of the target organisms, leading to a reduction in the symptoms associated with their presence. For example, 2,4-dichlorobenzyl alcohol is known to kill bacteria and viruses associated with mouth and throat infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity. For instance, a low-pH environment has been found to enhance the virucidal effect of 2,4-dichlorobenzyl alcohol .

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 4-[(2,4-dichlorophenyl)methyl]-3-methyl-1,4-benzothiazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2NO2S/c1-3-24-19(23)18-12(2)22(16-6-4-5-7-17(16)25-18)11-13-8-9-14(20)10-15(13)21/h4-10H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZVVUVVGFVLHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC=CC=C2S1)CC3=C(C=C(C=C3)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((2E)-3-phenylprop-2-enyl)-1-methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazo lidino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![Methyl (E)-4-[4-(3-benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3020812.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B3020816.png)

![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3020818.png)

![(6R,7R)-7-Amino-2-methyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol](/img/structure/B3020821.png)

![7-(4-Chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3020822.png)

![1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B3020826.png)

![(2-methoxyphenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3020827.png)